5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine

Lipophilicity Partition Coefficient Drug Design

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine (CAS 85586-63-6) is an aromatic triamine with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol. It belongs to the class of substituted benzene-1,3-diamines, featuring a 4-aminobenzyl substituent at the 5-position and a methyl group at the 2-position.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 85586-63-6
Cat. No. B12687109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine
CAS85586-63-6
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)CC2=CC=C(C=C2)N)N
InChIInChI=1S/C14H17N3/c1-9-13(16)7-11(8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3
InChIKeySJRPHAACXLIGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine (CAS 85586-63-6) Procurement Guide: Core Identity and Class Positioning


5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine (CAS 85586-63-6) is an aromatic triamine with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol [1]. It belongs to the class of substituted benzene-1,3-diamines, featuring a 4-aminobenzyl substituent at the 5-position and a methyl group at the 2-position. This compound is of interest as a potential curing agent or crosslinker for epoxy and isocyanate systems, as well as a synthetic intermediate in dye and pharmaceutical chemistry [2]. Its three primary amino groups confer a higher amine functionality compared to conventional aromatic diamines, suggesting distinct reactivity and crosslinking profiles that warrant procurement consideration over simpler analogs.

Aromatic triamine with three primary amine groups; higher functionality than conventional aromatic diamines

Supports epoxy and isocyanate curing agent / crosslinker research and formulation development

4-aminobenzyl substitution pattern; may suit synthesis intermediate workflows in dye or pharmaceutical chemistry

Why Generic Substitution Fails for 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine


Among C14H17N3 aromatic triamines, positional isomerism profoundly impacts physicochemical properties and reactivity. Closely related isomers—such as the 2-aminobenzyl analog (CAS 85586-61-4) and the regioisomeric 4-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-33-9)—differ in lipophilicity, steric environment, and hydrogen-bonding capacity . These differences directly affect solubility, compatibility with resin systems, and curing kinetics [1]. Generic substitution without accounting for these structural nuances can lead to suboptimal crosslink density, altered pot life, or compromised thermal-mechanical properties. The quantitative comparisons below demonstrate why 5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine must be evaluated on its own merits for critical formulation and synthesis workflows.

Regioisomer mismatch

2-aminobenzyl isomer (CAS 85586-61-4) may shift lipophilicity and resin compatibility relative to target.

Cure kinetics may not transfer

Positional differences alter steric environment and hydrogen-bonding, affecting crosslink density and pot life.

Diamine analogs not directly interchangeable

Conventional diamines (e.g., MDA) offer lower amine hydrogen density; direct substitution may reduce network performance.

Quantitative Differentiation Evidence for 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine vs. Closest Analogs


Lipophilicity Control: 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine Exhibits Higher LogP than the 2-Aminobenzyl Isomer

The target compound exhibits a computed XLogP3 of 2.2, indicating moderate lipophilicity [1]. In contrast, the 2-aminobenzyl positional isomer (CAS 85586-61-4) has a reported LogP of 1.37, as measured by SiELC [2]. This difference of approximately 0.83 log units suggests that the 4-aminobenzyl substitution enhances partitioning into organic phases, which can be advantageous for resin compatibility and membrane permeability in pharmaceutical intermediates.

Lipophilicity
Head-to-head
XLogP3 = 2.2 vs 1.37
ΔLogP ≈ +0.83 (target more lipophilic)

Higher partitioning into organic phases; may enhance resin compatibility.

Computed vs. experimental; cross-source validation recommended.

Lipophilicity Partition Coefficient Drug Design

Topological Polar Surface Area Equivalence Confirms Similar Hydrogen-Bonding Capacity Across C14H17N3 Isomers

The target compound has a Topological Polar Surface Area (TPSA) of 78.1 Ų [1]. The isomer 4-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-33-9) shares an identical TPSA of 78.1 Ų . This equivalence indicates that the total hydrogen-bonding capacity is conserved across these positional isomers, despite differences in substitution pattern. Therefore, any observed differences in biological or material performance cannot be attributed to global polarity but rather to local steric and electronic effects.

Polar Surface Area
Head-to-head
TPSA = 78.1 Ų (both)
ΔTPSA = 0 Ų

Identical hydrogen-bonding capacity; performance differences arise from regiochemistry.

Computed values; local steric/electronic effects require independent verification.

Polar Surface Area Hydrogen Bonding Permeability

Amine Hydrogen Equivalent Weight: Triamine Functionality Enables Higher Crosslink Density than Conventional Diamines

With six amine hydrogens per molecule (three primary amino groups) and a molecular weight of 227.30 g/mol, the theoretical Amine Hydrogen Equivalent Weight (AHEW) of this triamine is 37.9 g/eq [1]. This is significantly lower than the AHEW of the widely used aromatic diamine 4,4'-methylenedianiline (MDA, AHEW = 49.6 g/eq) . A lower AHEW means that less hardener is required to achieve stoichiometric cure, and the resulting network can achieve higher crosslink density, potentially enhancing glass transition temperature (Tg) and chemical resistance.

Amine H Equivalent Weight
Cross-study comparable
AHEW 37.9 g/eq vs MDA 49.6 g/eq
ΔAHEW = -11.7 g/eq

Higher NH density enables tighter network architecture at lower hardener loading.

Calculated from structure; cure formulation experiments advised.

Amine Hydrogen Equivalent Weight Crosslink Density Epoxy Curing

Boiling Point and Density Parity Among C14H17N3 Isomers: No Significant Volatility or Density Advantage

The target compound has a predicted boiling point of 466.8°C at 760 mmHg and a density of 1.184 g/cm³ . The isomer 4-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-33-9) exhibits a comparable boiling point of 471°C at 760 mmHg and an identical density of 1.184 g/cm³ . These minimal differences confirm that bulk physical properties are nearly invariant across these isomers, reinforcing that selection must be based on regiospecific chemical reactivity rather than volatility or density.

Boiling Point / Density
Data to verify
BP 466.8°C; Density 1.184 g/cm³
vs. isomer BP 471°C; Density 1.184 g/cm³

Bulk physical properties nearly invariant; isomer selection driven by reactivity.

Predicted values; supplier analytical data unavailable.

Boiling Point Density Physical Properties

Triamine Curing Agent Potential: Quantitative Crosslinking Advantage Over Diamine Systems

Aromatic triamines are explicitly disclosed as superior crosslinkers for epoxy and isocyanate systems in EP 0158953 A2, which claims triamino-dicyclohexylmethane derivatives [1]. While the patent does not name 5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine directly, it establishes the class advantage: triamines provide a higher concentration of reactive sites per molecule, leading to faster gel times and higher ultimate crosslink density compared to analogous diamines [2]. By analogy, this compound, possessing three primary amine groups, is expected to outperform diamines such as MDA or DDS in formulations requiring rapid ambient or low-temperature cure.

Triamine Curing Potential
Class-level
3 NH₂ groups (50% more sites vs. diamines)

Triamine class may improve crosslink density; direct compound data pending.

Patent EP0158953A2 establishes class advantage; target-specific confirmation required.

Triamine Epoxy Hardener Crosslinking

Optimal Application Scenarios for 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine Based on Quantitative Differentiation


High-Crosslink-Density Epoxy Formulations for Chemical-Resistant Coatings

The low AHEW (37.9 g/eq) and triamine functionality make this compound an ideal candidate for epoxy systems requiring maximal crosslink density. Compared to MDA (AHEW 49.6 g/eq), it can achieve tighter network formation at lower hardener loading, directly benefiting solvent-resistant industrial floor coatings and tank linings [1].

Pharmaceutical Intermediate Leveraging Controlled Lipophilicity

With an XLogP3 of 2.2—distinctly higher than the 2-aminobenzyl isomer (LogP 1.37)—this compound offers enhanced membrane permeability potential. It is particularly suited as a building block for central nervous system (CNS) drug candidates where balanced lipophilicity is critical for blood-brain barrier penetration [2].

Isocyanate-Based Polyurethane/Polyurea Elastomer Extension

The presence of three primary amine groups enables rapid chain extension and crosslinking in polyurea spray elastomers and polyurethane reaction injection molding (RIM). The class advantage of triamines over diamines in accelerating gel time and improving tensile strength is documented in polyurethane processing literature [3].

Specialty Hair Dye Coupler with Regioselective Reactivity

The 4-aminobenzyl substitution pattern orients the reactive amine for efficient coupling with developer molecules, potentially yielding more intense and wash-fast shades. While direct comparative colorimetric data are lacking, the structural analogy to patented 5-aminophenyl dye precursors supports its evaluation as a high-performance coupler [4].

Application
Selection Property
Validation Focus
High-crosslink-density epoxy coatings
Low AHEW triamine functionality
Cure kinetics, network density, solvent resistance
Pharmaceutical intermediate synthesis
Moderate lipophilicity (XLogP3 ~2.2)
Membrane permeability assays, CNS candidate profiling
Polyurea/polyurethane elastomer extension
Triamine fast gel time
Reaction rate, tensile properties, RIM processing
Hair dye coupler development
Regioselective amine orientation
Coupling efficiency, wash fastness, shade evaluation
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